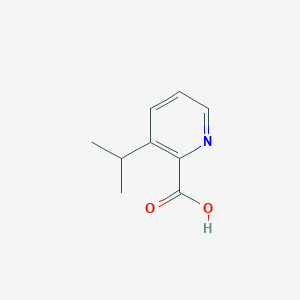

3-Isopropylpicolinic acid

Description

Contextualization within Picolinic Acid Chemistry

Picolinic acid, known systematically as pyridine-2-carboxylic acid, is an organic compound consisting of a pyridine (B92270) ring with a carboxylic acid substituent at the 2-position. It is an isomer of nicotinic acid (3-position) and isonicotinic acid (4-position). The chemistry of picolinic acid and its derivatives is rich, largely due to the presence of the nitrogen atom in the pyridine ring and the carboxylic acid group, which can participate in a wide range of chemical reactions and interactions.

3-Isopropylpicolinic acid is a specific derivative where an isopropyl group is attached to the third carbon atom of the pyridine ring. This substitution influences the molecule's steric and electronic properties, distinguishing it from other isomers and the parent picolinic acid. The presence of the bulky, electron-donating isopropyl group can affect the molecule's reactivity, solubility, and how it interacts with biological systems or catalysts. While public domain research on this compound is limited, it is recognized as a useful chemical intermediate. bldpharm.com Its properties can be compared with its structural isomers, which have the isopropyl group at different positions on the pyridine ring.

Table 1: Comparison of Isopropylpicolinic Acid Isomers

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

|---|---|---|---|

| This compound | C₉H₁₁NO₂ | 165.19 | 1211589-10-4 |

| 4-Isopropylpicolinic acid | C₉H₁₁NO₂ | 165.19 | 83282-36-4 |

| 5-Isopropylpicolinic acid | C₉H₁₁NO₂ | 165.19 | 26405-26-5 |

Significance in Pharmaceutical and Agrochemical Research Contexts

The picolinic acid scaffold is of significant interest in both pharmaceutical and agrochemical research. Derivatives of picolinic acid have been investigated for a wide range of biological activities, including antimicrobial, anti-inflammatory, and immunomodulatory effects. bldpharm.com In medicinal chemistry, research has explored picolinic acid derivatives as potential anticonvulsants and as inhibitors of the parasite Toxoplasma gondii. nih.gov

In the agrochemical sector, picolinic acid derivatives are particularly prominent as herbicides. ambeed.com They often function as synthetic auxins, a class of plant growth regulators that can cause uncontrolled and unsustainable growth in susceptible plants, leading to their death. researchgate.netnih.gov The development of these herbicides involves modifying the picolinic acid structure to enhance activity, selectivity, and environmental stability. cymitquimica.com Specifically, 3-alkyl substituted 4-aminopicolinic acids have been identified as potent herbicides with a broad spectrum of weed control. bldpharm.com

While the broader class of picolinic acid derivatives has shown significant utility, this compound itself is most frequently utilized as a precursor or intermediate in the synthesis of more complex target molecules for these applications rather than as a final active ingredient.

Table 2: Summary of Research Context for Picolinic Acid Derivatives

| Research Area | Application/Target | Example Class of Derivatives |

|---|---|---|

| Pharmaceutical | Anticonvulsant Activity | Picolinic acid amides |

| Pharmaceutical | Antiparasitic Agents | Aminobenzamide-linked picolinic acids |

| Agrochemical | Herbicidal Activity (Synthetic Auxins) | 4-amino-3-alkylpicolinic acids |

| Agrochemical | Herbicidal Activity (Synthetic Auxins) | 6-aryl-picolinates |

Historical Development and Initial Investigations of Picolinic Acid Derivatives

The investigation into picolinic acid derivatives for practical applications has a history stretching back several decades, particularly in the field of agrochemicals. One of the earliest and most notable picolinate (B1231196) herbicides was Picloram, which was commercialized in the 1960s. cymitquimica.com The success of Picloram spurred further research into the picolinic acid scaffold, leading to the discovery of other important herbicides like clopyralid (B1669233) and aminopyralid. cymitquimica.com

These initial investigations demonstrated that substitutions on the pyridine ring were key to modulating herbicidal activity. Early synthetic strategies for producing substituted picolinic acids involved multi-step chemical processes. fluorochem.co.uk Later, enzymatic and chemoenzymatic methods were explored. For instance, early reports described the production of picolinic acid from catechol using dioxygenase enzymes, a process that could be adapted for creating substituted derivatives. fluorochem.co.uk More recently, research has focused on creating novel picolinate herbicides, such as halauxifen-methyl (B1255740) and florpyrauxifen-benzyl, by replacing substituents at the 6-position with aryl groups. cymitquimica.com This continuous evolution of synthetic strategies and the exploration of different substitution patterns provide the historical context for the synthesis of a vast library of picolinic acid derivatives, including alkyl-substituted compounds like this compound, for evaluation in various research programs.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H11NO2 |

|---|---|

Molecular Weight |

165.19 g/mol |

IUPAC Name |

3-propan-2-ylpyridine-2-carboxylic acid |

InChI |

InChI=1S/C9H11NO2/c1-6(2)7-4-3-5-10-8(7)9(11)12/h3-6H,1-2H3,(H,11,12) |

InChI Key |

IOKINIXDVQHKJP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(N=CC=C1)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Mechanisms

Established Synthetic Pathways for 3-Isopropylpicolinic Acid

The introduction of an alkyl substituent at the 3-position of a picolinic acid framework can be approached through various synthetic strategies. These often involve either the construction of the substituted pyridine (B92270) ring followed by oxidation of a precursor group at the 2-position, or the direct functionalization of a pre-existing picolinic acid derivative.

The choice of starting materials is crucial for an efficient synthesis. Common precursors for substituted picolinic acids include appropriately substituted pyridines. For this compound, a logical starting material would be a pyridine derivative already bearing the isopropyl group at the 3-position, such as 3-isopropylpyridine or 2-methyl-3-isopropylpyridine. Alternatively, a precursor that allows for the introduction of the isopropyl group at a later stage, such as a halogenated picolinic acid derivative, could be employed.

A potential synthetic route could commence with 3-picoline, which can undergo reactions to introduce the isopropyl group at the 3-position. Another viable approach involves the use of quinoline derivatives, which can be oxidatively cleaved to yield pyridine-2,3-dicarboxylic acids. Subsequent selective decarboxylation could potentially yield the desired 3-substituted picolinic acid.

One of the most common methods for the synthesis of picolinic acids is the oxidation of 2-methylpyridines. This can be achieved using strong oxidizing agents like potassium permanganate (KMnO₄) or nitric acid. Following this logic, the synthesis of this compound could be envisioned from 2-methyl-3-isopropylpyridine.

Another key reaction is the hydrolysis of a nitrile group at the 2-position of the pyridine ring. This method is often used in industrial settings for the production of picolinic acid itself. The synthesis would involve the preparation of 3-isopropyl-2-cyanopyridine, which can then be hydrolyzed under acidic or basic conditions to yield this compound.

A powerful technique for the regioselective functionalization of aromatic rings is Directed ortho-Metalation (DoM). organic-chemistry.orguwindsor.caharvard.eduwikipedia.org In the context of picolinic acid synthesis, a directing group on the pyridine ring can facilitate the introduction of an electrophile at the adjacent position. For instance, starting with a picolinic acid derivative where the carboxylic acid or a related functional group acts as a directed metalation group (DMG), treatment with a strong base like an organolithium reagent can generate an anion at the 3-position. organic-chemistry.orguwindsor.caharvard.eduwikipedia.org This anion can then be reacted with an isopropyl-containing electrophile, such as 2-iodopropane, to install the desired alkyl group.

A plausible synthetic pathway is outlined below:

Protection of the Carboxylic Acid: Picolinic acid is first converted to a derivative that can direct metalation and is stable to organolithium reagents, such as an N,N-diethylamide.

Directed ortho-Metalation: The picolinamide is treated with a strong base, for example, sec-butyllithium in the presence of TMEDA (tetramethylethylenediamine), at low temperatures to deprotonate the 3-position.

Alkylation: The resulting lithiated species is then quenched with an isopropyl electrophile like isopropyl iodide or isopropyl bromide.

Hydrolysis: The amide is subsequently hydrolyzed back to the carboxylic acid to yield this compound.

| Step | Reaction | Reagents and Conditions |

| 1 | Amide Formation | Picolinic acid, SOCl₂, N,N-diethylamine |

| 2 | Directed ortho-Metalation | N,N-diethylpicolinamide, sec-BuLi, TMEDA, THF, -78 °C |

| 3 | Alkylation | Isopropyl iodide |

| 4 | Hydrolysis | Acidic or basic conditions |

The mechanism of Directed ortho-Metalation involves the coordination of the organolithium reagent to the heteroatom of the directing group (in this case, the oxygen and nitrogen of the amide). This coordination increases the acidity of the ortho-protons, facilitating their abstraction by the strong base. The resulting aryllithium intermediate is a potent nucleophile that readily reacts with the electrophile.

In the case of nitrile hydrolysis, the reaction proceeds via nucleophilic attack of water or hydroxide on the carbon atom of the nitrile group. Under acidic conditions, the nitrile nitrogen is protonated, making the carbon more electrophilic. This is followed by a series of proton transfers and tautomerization to form an amide intermediate, which is then further hydrolyzed to the carboxylic acid and ammonia (or an ammonium salt). Under basic conditions, the hydroxide ion directly attacks the nitrile carbon, and the resulting intermediate is protonated by water to form the amide, which is subsequently hydrolyzed.

Synthesis of Analogues and Derivatives of this compound

The structural modification of this compound to generate analogues and derivatives is essential for various applications, including the development of new materials and biologically active compounds.

Further functionalization of the this compound scaffold can be achieved through various organic reactions.

Alkylation: While the 3-position is already substituted, further alkylation at other positions on the pyridine ring would likely require harsh conditions or a multi-step sequence involving the introduction of a new directing group.

Halogenation: Introducing a halogen atom onto the pyridine ring can provide a handle for further cross-coupling reactions. The halogenation of pyridines can be challenging due to the electron-deficient nature of the ring. However, methods for the 3-selective halogenation of pyridines have been developed, for instance, through the formation of Zincke imine intermediates. chemrxiv.orgnih.govnsf.govresearchgate.netnih.gov This process involves the ring-opening of the pyridine with a primary amine, followed by regioselective halogenation of the resulting triene, and subsequent ring-closure to regenerate the aromatic pyridine ring with a halogen at the 3-position. While this is a powerful method for 3-halogenation, applying it to a pre-existing 3-alkylpicolinic acid would require careful consideration of substrate compatibility.

A more direct approach for halogenation at other positions (4, 5, or 6) would depend on the directing effects of the existing carboxyl and isopropyl groups.

| Modification | Reagent | Potential Product |

| Bromination | N-Bromosuccinimide (NBS) | Bromo-3-isopropylpicolinic acid |

| Chlorination | N-Chlorosuccinimide (NCS) | Chloro-3-isopropylpicolinic acid |

| Iodination | N-Iodosuccinimide (NIS) | Iodo-3-isopropylpicolinic acid |

The carboxylic acid functional group of this compound is readily converted into esters and amides, which are common derivatives.

Esterification: The formation of esters from this compound can be accomplished through several standard methods. Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a common approach. However, for sterically hindered alcohols or acids, this method may be inefficient. rug.nl In such cases, activating the carboxylic acid first is preferable. This can be done by converting it to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the desired alcohol. Alternatively, coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to facilitate the direct reaction between the carboxylic acid and the alcohol. researchgate.net

Amidation: The synthesis of amides from this compound follows similar principles to esterification. The reaction of the carboxylic acid with an amine can be promoted by coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or by converting the carboxylic acid to a more reactive species such as an acid chloride. google.com The use of borate esters like B(OCH₂CF₃)₃ has also been reported as an effective method for direct amidation. acs.org The choice of method will depend on the specific amine being used and the desired reaction conditions.

| Derivative | Reagents | Reaction Type |

| Methyl Ester | Methanol, H₂SO₄ | Fischer Esterification |

| Ethyl Ester | Ethanol, DCC, DMAP | Steglich Esterification |

| Benzyl Amide | Benzylamine, HATU, DIPEA | Amide Coupling |

| Anilide | Aniline, SOCl₂ then aniline | Via Acid Chloride |

Preparation of Functionalized Picolinate (B1231196) Ligands

Picolinate, the conjugate base of picolinic acid, is a versatile chelating ligand that binds to metal ions through its pyridine nitrogen and one of the carboxylate oxygen atoms. ionicviper.org The preparation of functionalized picolinate ligands involves incorporating the picolinic acid moiety into larger molecular scaffolds to create polydentate ligands with tailored properties. This functionalization is crucial for enhancing the stability and kinetic inertness of the resulting metal complexes. chemrxiv.org

One common strategy involves attaching picolinate arms to a macrocyclic structure. For example, pyclen-based regioisomer ligands have been synthesized, featuring picolinic acid pendants at different positions on the macrocycle. chemrxiv.org The synthesis can proceed through regiospecific protection of amine groups on the macrocycle, followed by alkylation with a suitable picolinate precursor, such as methyl 6-(bromomethyl)picolinate. chemrxiv.org

Another approach involves modifying existing chelators. For instance, the acetic acid groups in established ligands like NTA (nitrilotriacetic acid) can be replaced with picolinic acid groups to produce more rigid and stable complexes. researchgate.net The synthesis of these ligands often relies on standard organic reactions, such as reductive amination, to connect the picolinate-containing fragments.

The functionalization is not limited to enhancing stability. Picolinate units can be further derivatized to yield highly luminescent lanthanide (III) probes, demonstrating the importance of synthetic flexibility in designing ligands for specific applications like bioimaging. chemrxiv.org

Optimization of Synthetic Efficiency and Yields

A practical example of optimizing a specific reaction step is found in the synthesis of a picolinate-functionalized macrocycle. The initial procedure for alkylating a protected pyclen derivative with methyl 6-(bromomethyl)picolinate required six days to achieve a 63% yield. By modifying the reaction conditions—specifically, by adding sodium iodide (NaI) and employing reflux heating—the reaction time was dramatically reduced to just seven hours, while the yield simultaneously increased to 95%. chemrxiv.org

Table 1: Optimization of a Picolinate Ligand Synthesis Step

| Parameter | Original Method | Optimized Method |

|---|---|---|

| Reagents | Protected pyclen, methyl 6-(bromomethyl)picolinate, K₂CO₃, MeCN | Protected pyclen, methyl 6-(bromomethyl)picolinate, K₂CO₃, NaI , MeCN |

| Temperature | Not specified (implied RT) | Reflux |

| Reaction Time | 6 days | 7 hours |

| Yield | 63% | 95% |

This case highlights how rational adjustments to reaction conditions, such as the use of a catalyst (NaI, which facilitates the substitution reaction via the Finkelstein reaction) and increased temperature, can lead to significant improvements in synthetic outcomes.

Stereoselective Synthesis Approaches for Chiral Analogues

The synthesis of chiral molecules, particularly those with specific stereochemistry, requires specialized methods. Stereoselective synthesis is crucial when developing compounds for applications where chirality is a key determinant of function. For picolinic acid analogues, chirality can be introduced through several strategies, including the use of chiral scaffolds or the creation of stereogenic centers or axes.

One approach is to incorporate the picolinate structure into an inherently chiral framework. For example, a chiral picolinate ligand can be derived from (S)-BINOL (1,1'-bi-2-naphthol), a well-known axially chiral scaffold. rsc.org This method leverages the existing chirality of the starting material to direct the stereochemical outcome of the final ligand.

Another powerful strategy involves the stereoselective creation of a biaryl axis, a common feature in many chiral ligands. Diastereoselective Suzuki–Miyaura coupling reactions have been successfully employed to synthesize 5,5′-linked heterodimeric bis-1-arylisochromans, which contain both central and axial chirality. mdpi.com This approach involves coupling optically active precursors to control the stereochemistry of the newly formed biaryl bond. While not directly synthesizing a picolinic acid, the methodology is broadly applicable to the creation of chiral biaryl systems that could incorporate a picolinic acid moiety.

These methods represent sophisticated approaches to controlling molecular architecture, enabling the synthesis of picolinate analogues with well-defined three-dimensional structures.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. uzh.ch By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the compound. organicchemistrydata.org

¹H NMR spectroscopy identifies the different types of hydrogen atoms (protons) in a molecule by measuring their chemical shifts (δ) in parts per million (ppm). oregonstate.edu The integration of the signal corresponds to the number of protons of each type, and the splitting pattern (multiplicity) reveals the number of neighboring protons, governed by J-coupling. organicchemistrydata.org

For 3-Isopropylpicolinic acid, the ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine (B92270) ring and the isopropyl group. The acidic proton of the carboxylic acid group is also observable, typically as a broad singlet at a very downfield chemical shift (often >10 ppm), which would disappear upon exchange with deuterium (B1214612) oxide (D₂O). libretexts.org The three aromatic protons on the substituted pyridine ring will appear in the aromatic region (typically 7.0-9.0 ppm) and will show splitting patterns characteristic of their coupling to each other. oregonstate.edu The methine proton of the isopropyl group is expected to appear as a septet due to coupling with the six equivalent methyl protons, which in turn will appear as a doublet.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃) This table presents illustrative data based on typical chemical shift values for analogous structural motifs.

| Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|

| ~8.55 | 1H | Doublet of doublets (dd) | ~4.8, 1.6 | H-6 |

| ~7.80 | 1H | Doublet of doublets (dd) | ~7.8, 1.6 | H-4 |

| ~7.40 | 1H | Doublet of doublets (dd) | ~7.8, 4.8 | H-5 |

| ~3.45 | 1H | Septet (sept) | ~6.9 | CH-(CH₃)₂ |

| ~1.30 | 6H | Doublet (d) | ~6.9 | CH-(CH ₃)₂ |

¹³C NMR spectroscopy provides direct information about the carbon framework of a molecule. bhu.ac.in In a proton-decoupled spectrum, each unique carbon atom typically gives rise to a single sharp peak, simplifying the analysis. bhu.ac.in The chemical shift of each carbon signal is indicative of its electronic environment, hybridization, and attachment to electronegative atoms. docbrown.info

For this compound, a total of nine distinct signals are expected in the ¹³C NMR spectrum, corresponding to the nine carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is characteristically found in the downfield region (160-180 ppm). libretexts.org The six carbons of the pyridine ring will resonate in the aromatic region (typically 120-160 ppm), with their specific shifts influenced by the positions of the isopropyl and carboxylic acid substituents. The aliphatic carbons of the isopropyl group will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃) This table presents illustrative data based on typical chemical shift values.

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~168.0 | C OOH |

| ~151.0 | C-2 |

| ~149.5 | C-6 |

| ~145.0 | C-3 |

| ~138.5 | C-4 |

| ~125.0 | C-5 |

| ~33.0 | C H-(CH₃)₂ |

Two-dimensional (2D) NMR experiments are powerful tools that reveal correlations between nuclei, providing definitive evidence for structural connectivity. mnstate.edu

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds (²JHH, ³JHH). sdsu.edu A cross-peak in a COSY spectrum indicates a coupling interaction between the two protons on the respective axes. For this compound, COSY would confirm the connectivity between the H-4, H-5, and H-6 protons on the pyridine ring and show a clear correlation between the methine and methyl protons of the isopropyl group. uzh.chsdsu.edu

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These are inverse-detected heteronuclear experiments that show one-bond correlations (¹JCH) between protons and the carbons to which they are directly attached. libretexts.orgustc.edu.cn This technique is invaluable for assigning carbon signals by correlating them to their known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range correlations between protons and carbons, typically over two or three bonds (²JCH, ³JCH). ustc.edu.cn This is arguably the most powerful technique for assembling the complete carbon skeleton. It allows for the connection of molecular fragments that are not directly bonded via protons, such as linking the isopropyl group to the pyridine ring at the C-3 position and the carboxylic acid group to the C-2 position.

Table 3: Key Predicted 2D NMR (HMBC) Correlations for this compound This table illustrates key long-range correlations for structural confirmation.

| Proton (¹H) | Correlates to Carbon (¹³C) | Inferred Connectivity |

|---|---|---|

| H-4 | C-2, C-3, C-5, C-6, COOH | Confirms position relative to all other ring carbons and substituents |

| H-6 | C-2, C-4, C-5 | Confirms position relative to other ring carbons |

| CH-(CH₃)₂ | C-3, C-4, CH-(C H₃)₂ | Confirms attachment of isopropyl group to C-3 |

In situations where sample quantity is extremely limited, such as in the analysis of natural product isolates or low-yield synthetic products, Microcryoprobe NMR is an indispensable tool. bruker.com This technology utilizes a cryogenically cooled probe to dramatically reduce thermal noise, resulting in a significant enhancement in signal-to-noise ratio—up to a 14-fold gain in sensitivity over a conventional 5mm probe for a given sample amount. bruker.com For a compound like this compound, if only microgram quantities were available, a microcryoprobe would enable the acquisition of high-quality 1D and 2D NMR spectra (COSY, HSQC, HMBC) in a fraction of the time, facilitating a complete and confident structural elucidation that would otherwise be impossible. bruker.compubcompare.aiucl.ac.uk

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound. msu.edu

While standard mass spectrometry provides the nominal molecular weight, High-Resolution Mass Spectrometry (HRMS) measures the m/z value with extremely high accuracy, typically to four or more decimal places. savemyexams.com This precision is critical because the exact mass of an atom is not an integer (except for ¹²C, by definition). msu.edu By measuring the exact mass of the molecular ion, HRMS allows for the calculation of a unique elemental composition, thereby confirming the molecular formula. spectroscopyonline.comnih.gov

For this compound, the molecular formula is C₉H₁₁NO₂. HRMS analysis would provide a precise mass measurement that can distinguish it from other isobaric compounds (compounds with the same nominal mass but different elemental formulas).

Table 4: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₁₁NO₂ |

| Nominal Mass | 165 |

| Calculated Exact Mass [M+H]⁺ | 166.0863 |

| Measured Exact Mass [M+H]⁺ | ~166.0861 (Illustrative) |

The calculated exact mass is based on the monoisotopic masses: C = 12.000000, H = 1.007825, N = 14.003074, O = 15.994915.

This high degree of accuracy allows for the confident differentiation of C₉H₁₁NO₂ from other potential formulas with a nominal mass of 165, such as C₁₀H₁₅O₂ (exact mass 167.1067 for [M+H]⁺) or C₈H₇N₃O (exact mass 162.0662 for [M+H]⁺), thus providing definitive confirmation of the elemental composition.

Elucidation of Fragmentation Pathways (e.g., ESI-MS/MS, CID)

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and structural features of a compound through the analysis of its ionized form and subsequent fragmentation products. Electrospray Ionization (ESI) is a soft ionization technique that typically generates protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, which can then be subjected to tandem mass spectrometry (MS/MS) for fragmentation analysis. uab.edu Collision-Induced Dissociation (CID) is a common method used in MS/MS where ions are accelerated and collided with neutral gas molecules (like helium or nitrogen) to induce fragmentation. researchgate.netnist.gov

For this compound, analysis in positive ion mode ESI-MS would likely produce a prominent protonated molecular ion [M+H]⁺. In negative ion mode, the deprotonated molecular ion [M-H]⁻ would be observed due to the acidic nature of the carboxylic acid group. uab.edu The fragmentation of these precursor ions in a CID experiment provides valuable structural information.

Key fragmentation pathways for deprotonated this compound would likely include:

Decarboxylation: The most characteristic fragmentation for carboxylic acids is the neutral loss of CO₂ (44 Da) from the [M-H]⁻ ion. libretexts.org This is a highly favorable process that results in a stable carbanion.

Loss of the Isopropyl Group: Cleavage of the bond between the pyridine ring and the isopropyl group can occur, leading to the loss of a propylene (B89431) molecule (C₃H₆, 42 Da) or an isopropyl radical (C₃H₇, 43 Da), depending on the specific rearrangement and ionization mode. libretexts.org

Ring Fragmentation: At higher collision energies, the pyridine ring itself can undergo cleavage, although this typically results in a more complex pattern of lower mass-to-charge (m/z) fragments. ucl.ac.be

The fragmentation pathways are dependent on the specific conditions of the analysis, such as the collision energy applied. umsl.edu By systematically analyzing the product ions, a detailed fragmentation map can be constructed to confirm the connectivity of the isopropyl group and the carboxylic acid to the pyridine core.

Table 1: Predicted ESI-MS/MS Fragmentation of this compound ([M-H]⁻)

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Mass of Neutral Loss (Da) | Notes |

|---|---|---|---|---|

| 178.08 | [M-H-CO₂]⁻ | Carbon Dioxide (CO₂) | 44.01 | Characteristic loss from the carboxylic acid group. libretexts.org |

| 178.08 | [M-H-C₃H₆]⁻ | Propylene (C₃H₆) | 42.08 | Loss of the isopropyl side chain via rearrangement. |

Stable Isotope Coding for Enhanced Analytical Sensitivity and Quantification

Stable Isotope Labeling is a powerful strategy in mass spectrometry for improving analytical sensitivity and achieving accurate quantification. nih.gov This technique involves replacing one or more atoms in the analyte molecule with their heavier stable isotopes, such as replacing hydrogen (¹H) with deuterium (²H or D), or ¹²C with ¹³C. mdpi.com

In the context of this compound analysis, a "heavy" isotopically labeled internal standard (e.g., this compound-d₇, where the hydrogens on the isopropyl group are replaced with deuterium) could be synthesized. When a sample containing the "light" (natural abundance) this compound is mixed with a known amount of the "heavy" standard, the two compounds will co-elute during chromatographic separation but will be distinguishable in the mass spectrometer by their mass difference. washington.edu

This approach, often referred to as isotope dilution mass spectrometry, offers several advantages:

Enhanced Quantification: By comparing the peak intensity ratio of the light analyte to the heavy standard, precise quantification can be achieved. nih.gov This method corrects for variations in sample preparation, chromatographic retention, and ionization efficiency, as both analyte and standard are affected similarly. washington.edu

Increased Sensitivity and Specificity: The use of a labeled standard helps to distinguish the analyte signal from background noise and matrix interferences, thereby improving the signal-to-noise ratio and the limit of detection.

Metabolic labeling strategies, such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), are used in proteomics to incorporate heavy amino acids into proteins. thermofisher.com While not directly applicable to a small molecule like this compound, the underlying principle of using isotopic mass differences for quantification is the same. thermofisher.com Chemical labeling methods, where a "tag" with light and heavy isotopic versions is attached to the analyte, also exist and serve a similar purpose. mdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. specac.com The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its constituent functional groups.

The key functional groups and their expected IR absorption regions are:

Carboxylic Acid (O-H stretch): A very broad and strong absorption band is anticipated in the region of 2500–3300 cm⁻¹. nobraintoosmall.co.nz This broadness is a hallmark of the hydrogen-bonded O-H group in the carboxylic acid dimer. libretexts.org

Aliphatic C-H stretch: Absorptions from the isopropyl group's C-H bonds are expected in the 2850–3000 cm⁻¹ range. nobraintoosmall.co.nz

Aromatic C-H stretch: The C-H bond on the pyridine ring will likely show a weaker absorption just above 3000 cm⁻¹.

Carbonyl (C=O stretch): A very strong and sharp absorption band is expected around 1705–1720 cm⁻¹ due to the C=O double bond of the carboxylic acid. specac.comnobraintoosmall.co.nz Its exact position can be influenced by hydrogen bonding.

Aromatic C=C and C=N stretches: The pyridine ring will exhibit several medium to weak absorptions in the 1450–1650 cm⁻¹ region.

Carboxylic Acid (C-O stretch): A medium intensity band for the C-O single bond stretch is expected between 1210–1320 cm⁻¹. nobraintoosmall.co.nz

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Strong, Broad |

| Isopropyl Group | C-H Stretch | 2870 - 2960 | Medium-Strong |

| Pyridine Ring | C=C, C=N Stretches | 1450 - 1650 | Medium-Weak |

| Carbonyl | C=O Stretch | 1705 - 1720 | Strong, Sharp |

| Carboxylic Acid | C-O Stretch | 1210 - 1320 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from a ground electronic state to a higher energy excited state. msu.edu This technique is particularly useful for analyzing compounds containing chromophores, which are parts of a molecule that absorb light, such as conjugated π-systems and heteroatoms with non-bonding electrons. uzh.ch

The structure of this compound contains a pyridine ring conjugated with a carboxylic acid group. This extended π-system constitutes the primary chromophore. The expected electronic transitions are:

π → π* transitions: These are high-energy transitions involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital. libretexts.org Due to the conjugated system of the pyridine ring and the carbonyl group, these transitions are expected to result in strong absorption bands in the near-UV region (200-400 nm). elte.hu Extending conjugation generally shifts the absorption maximum to longer wavelengths (a bathochromic shift). msu.edu

n → π* transitions: These transitions involve promoting a non-bonding electron (from the nitrogen of the pyridine ring or the oxygens of the carboxylic acid) to a π* antibonding orbital. uzh.ch These transitions are typically lower in energy (occur at longer wavelengths) and have a much lower intensity (molar absorptivity) compared to π → π* transitions. uzh.chlibretexts.org

The solvent used for analysis can influence the position of the absorption maxima. bspublications.net For example, polar protic solvents can form hydrogen bonds with non-bonding electrons, which lowers their energy and results in a shift of n → π* transitions to shorter wavelengths (a hypsochromic or blue shift). bspublications.net

X-ray Crystallography for Solid-State Three-Dimensional Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov The technique involves irradiating a single crystal of the compound with an X-ray beam. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern. nih.gov By analyzing the positions and intensities of the diffracted spots, a three-dimensional map of the electron density within the crystal's unit cell can be calculated, from which the atomic positions can be determined with high precision. nih.govcreative-biostructure.com

For this compound, a successful X-ray crystallographic analysis would require first growing a high-quality single crystal of the material. bioscience.fi The resulting structural data would provide:

Unambiguous Confirmation of Structure: It would confirm the connectivity of the atoms, including the substitution pattern on the pyridine ring.

Precise Bond Lengths and Angles: Accurate measurements of all bond lengths (e.g., C=O, C-O, C-C, C-N) and angles would be obtained.

Conformational Details: The analysis would reveal the preferred conformation of the isopropyl group relative to the pyridine ring and the orientation of the carboxylic acid group.

Intermolecular Interactions: Crucially, it would elucidate the intermolecular interactions in the solid state, such as hydrogen bonding between the carboxylic acid groups (likely forming dimers) and π-stacking interactions between the pyridine rings.

This technique provides the most complete picture of the molecule's structure in the solid phase. creative-biostructure.com

Integrated Spectroscopic Approaches for Complex Molecular Structure Elucidation

The unambiguous elucidation of the structure of an organic molecule like this compound requires an integrated approach, combining several spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they allow for a complete confirmation of the molecule's connectivity and functional groups. The primary techniques employed are Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C).

Mass Spectrometry (MS): This technique provides information about the mass-to-charge ratio of the molecule and its fragments, allowing for the determination of the molecular weight and elemental formula. For this compound (C₉H₁₁NO₂), the high-resolution mass spectrum would show a molecular ion peak (M+) that confirms its molecular weight of 165.0790 g/mol .

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands, including a broad peak for the O-H stretch of the carboxylic acid, a sharp, strong peak for the C=O (carbonyl) stretch, and various peaks corresponding to aromatic C-H, aliphatic C-H, and C=N/C=C bonds of the pyridine ring. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the precise carbon and hydrogen framework of an organic molecule.

¹³C NMR: A proton-decoupled ¹³C NMR spectrum reveals all the unique carbon atoms in the molecule. ceitec.cz For this compound, nine distinct signals would be expected, corresponding to the nine carbon atoms in its asymmetric structure. The chemical shifts (δ) would appear in characteristic regions for carbonyl, aromatic, and aliphatic carbons. libretexts.org

¹H NMR: The ¹H NMR spectrum provides detailed information about the number, environment, and connectivity of hydrogen atoms. docbrown.info The spectrum would show distinct signals for the three protons on the pyridine ring, the single methine (CH) proton of the isopropyl group, and the six equivalent methyl (CH₃) protons. The splitting patterns (e.g., doublets, septet) and integration values of these signals are crucial for confirming the structure.

The following table summarizes the predicted spectroscopic data for this compound based on standard spectroscopic principles and data for analogous structures.

| Technique | Expected Observations |

|---|---|

| Mass Spectrometry (HRMS-ESI) | [M+H]⁺ calculated for C₉H₁₂NO₂⁺: 166.0863; found: ~166.0860 |

| Infrared (IR) Spectroscopy (cm⁻¹) | ~2500-3300 (broad, O-H stretch); ~1700-1725 (strong, C=O stretch); ~2870-2960 (aliphatic C-H stretch); ~1580-1610 (aromatic C=C/C=N stretch) |

| ¹³C NMR (ppm) | ~168-172 (COOH); ~120-155 (5 aromatic carbons); ~30-35 (isopropyl CH); ~20-24 (isopropyl CH₃) |

| ¹H NMR (ppm) | ~10-13 (s, 1H, COOH); ~7.5-8.5 (m, 3H, aromatic); ~3.0-3.5 (septet, 1H, isopropyl CH); ~1.2-1.4 (d, 6H, isopropyl CH₃) |

Note: Predicted chemical shifts (ppm) are approximate and can vary based on solvent and other experimental conditions. Multiplicity: s = singlet, d = doublet, m = multiplet, septet.

By integrating the data from these different spectroscopic methods, a complete and confirmed structural identification of this compound can be achieved.

Coordination Chemistry and Ligand Properties of 3 Isopropylpicolinic Acid

Chelation Modes and Coordination Geometries with Transition Metal Ions

3-Isopropylpicolinic acid, a derivative of picolinic acid, typically functions as a bidentate ligand, coordinating to transition metal ions through the nitrogen atom of the pyridine (B92270) ring and one of the oxygen atoms of the carboxylate group. researchgate.net This chelation results in the formation of a stable five-membered ring structure. researchgate.net The coordination of the pyridinic nitrogen and carboxylate oxygen is a prominent binding mode for picolinic acid and its derivatives. researchgate.net

In the context of mixed-ligand complexes, where other ligands are also coordinated to the metal center, the coordination environment can become more intricate. researchpublish.comias.ac.in The steric bulk of the isopropyl group at the 3-position of the picolinic acid may influence the arrangement of the ligands around the metal ion, potentially favoring certain isomers or geometries over others. For example, in octahedral complexes with two bidentate ligands, cis and trans isomers are possible, where the donor atoms of one ligand are either adjacent or opposite to each other. lumenlearning.com

The coordination geometries of transition metal complexes can be diverse and are not solely dictated by ligand-ligand repulsion, but also by electronic effects within the metal's d-orbitals. libretexts.org While common geometries like octahedral and tetrahedral are prevalent, less common coordination numbers and geometries such as three-coordinate trigonal planar, five-coordinate trigonal bipyramidal or square pyramidal, and even seven or eight-coordinate structures can be observed, particularly with larger metal ions or specific ligand constraints. libretexts.org The final structure of a metal complex with this compound is a result of the interplay between the electronic preferences of the metal ion and the steric and electronic properties of all the ligands involved. mdpi.com

Protonation Constants and Ligand Basicity Studies

The basicity of a ligand, such as this compound, is a critical factor in its ability to form stable metal complexes. This basicity is quantified by protonation constants (log KiH), which describe the equilibrium for the association of a proton with the ligand's donor atoms. researchgate.netresearchgate.net For this compound, there are two main sites for protonation: the pyridine nitrogen and the carboxylate oxygen. The study of these constants provides insight into the ligand's behavior in solution at different pH values. nih.gov

Potentiometric titration is a common experimental method used to determine protonation constants. researchgate.netresearchgate.net By measuring the pH of a solution containing the ligand as a function of added acid or base, the pKa values associated with the protonated species can be calculated. These values are essential for understanding the distribution of ligand species (fully protonated, partially protonated, and deprotonated) in an aqueous solution. researchgate.net

The following table illustrates typical protonation constants for a related picolinic acid derivative, highlighting the two main protonation steps.

| Protonation Step | Equilibrium | Typical log KH |

| First Protonation | L- + H+ ⇌ HL | ~5-6 |

| Second Protonation | HL + H+ ⇌ H2L+ | ~1-2 |

Understanding the protonation behavior of this compound is fundamental for predicting the conditions under which it will effectively bind to metal ions to form complexes.

Electronic Properties and Potential for Pi-Acidity in Metal Complexes

The electronic properties of this compound as a ligand play a significant role in the nature of the coordination bond it forms with transition metals. The pyridine ring, being an aromatic system, possesses π-orbitals that can participate in bonding. dalalinstitute.com Specifically, the empty π* orbitals of the pyridine ring can accept electron density from the d-orbitals of a metal ion in a suitable oxidation state and symmetry. dalalinstitute.com This process is known as π-backbonding and is a key characteristic of π-acceptor or π-acidic ligands. dalalinstitute.com

The electronic properties of the resulting metal complexes can be probed using various spectroscopic techniques, such as UV-Vis spectroscopy, which provides information about the electronic transitions within the complex. researchgate.netnih.gov These transitions, often referred to as metal-to-ligand charge transfer (MLCT) bands, are characteristic of complexes with π-acceptor ligands. nih.gov The energy of these bands can provide insights into the extent of π-backbonding.

The interplay between the σ-donating properties of the nitrogen and oxygen atoms and the π-accepting ability of the pyridine ring makes this compound a versatile ligand. This dual electronic nature allows it to stabilize a range of metal oxidation states and to modulate the electronic properties of the resulting complexes. dalalinstitute.com

Thermodynamic Stability and Kinetic Inertness of Metal Chelates

The stability of metal complexes formed with this compound can be described in terms of both thermodynamics and kinetics. vpscience.orggcnayanangal.com

Thermodynamic Stability refers to the position of the equilibrium for the formation of the complex in solution. vpscience.orgairo.co.in It is quantified by the stability constant (log β), where a larger value indicates a greater concentration of the complex at equilibrium and thus a more stable complex. gcnayanangal.comnih.gov The chelate effect, which is the enhanced stability of complexes with polydentate ligands compared to those with analogous monodentate ligands, is a major contributor to the high thermodynamic stability of metal chelates of this compound. libretexts.orgdalalinstitute.com The formation of a five-membered ring upon chelation is entropically favorable. libretexts.org The stability of these complexes generally follows the Irving-Williams series for divalent metal ions of the first transition series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). dalalinstitute.combendola.com

Kinetic Inertness , on the other hand, refers to the rate at which the ligands in a complex are exchanged with other ligands in solution. vpscience.orggcnayanangal.com A complex is considered kinetically inert if its ligands exchange slowly, while it is labile if the exchange is rapid. gcnayanangal.com It is important to note that thermodynamic stability and kinetic inertness are not necessarily correlated. gcnayanangal.com A complex can be thermodynamically stable but kinetically labile, or thermodynamically unstable but kinetically inert. The kinetic inertness of Al(III) complexes, for example, is a crucial property for their use in PET imaging, with dissociation half-lives being a key parameter. mdpi.comnih.gov The charge and size of the central metal ion, as well as the geometry of the complex, can influence its kinetic inertness. gcnayanangal.comunidel.edu.ng

The following table provides a general comparison of factors influencing the stability of metal complexes:

| Factor | Influence on Thermodynamic Stability | Influence on Kinetic Inertness |

| Chelate Effect | Increases stability due to favorable entropy changes. libretexts.org | Generally increases inertness by making ligand dissociation more difficult. |

| Metal Ion Charge | Higher charge generally leads to greater stability. dalalinstitute.com | Higher charge generally leads to greater inertness. gcnayanangal.com |

| Metal Ion Size | Smaller size for a given charge generally leads to greater stability. dalalinstitute.com | Smaller size can lead to greater inertness due to stronger bonds. unidel.edu.ng |

| Ligand Basicity | More basic ligands tend to form more stable complexes. researchgate.net | Can influence inertness, but the relationship is not always direct. |

Influence on Reactivity and Stability of Metal Complexes

The formation of a chelate ring by this compound generally enhances the thermodynamic stability of the complex, a phenomenon known as the chelate effect. libretexts.org This increased stability can make the metal ion less susceptible to precipitation or reaction with other species in solution. The stability of metal complexes is also dependent on factors such as the charge and size of the metal ion, with a higher charge-to-size ratio often leading to more stable complexes. dalalinstitute.com

The isopropyl group at the 3-position of the pyridine ring introduces steric hindrance around the metal center. This steric bulk can affect the coordination number and geometry of the complex, potentially limiting the number of other ligands that can bind to the metal. libretexts.org This can, in turn, influence the reactivity of the complex by blocking access to the metal's coordination sites.

Thermodynamic stability: Generally increased due to the chelate effect. libretexts.org

Kinetic inertness: The rate of ligand exchange can be influenced by the strength of the metal-ligand bonds and the steric properties of the ligand. mdpi.com

Reactivity: The steric and electronic properties of the ligand can modulate the reactivity of the metal center towards other substrates.

Applications in Radiopharmaceutical Ligand Design

The properties of this compound make it a potentially valuable ligand in the design of radiopharmaceuticals. nih.govnih.gov Radiopharmaceuticals consist of a radioactive isotope attached to a carrier molecule, often a metal complex, which directs the radioisotope to a specific target in the body for diagnostic or therapeutic purposes. nih.gov

The key requirements for a ligand in radiopharmaceutical design include:

Strong and Stable Chelation: The ligand must form a highly stable and kinetically inert complex with the radioisotope to prevent its release in vivo. mdpi.comnih.gov The bidentate nature and chelate effect of this compound contribute to the formation of stable metal complexes. researchgate.net

Versatility in Coordination: The ability to form stable complexes with a variety of radiometals is advantageous. Picolinic acid derivatives can coordinate to a range of transition metals and other metal ions used in nuclear medicine. researchgate.net

The design of radiopharmaceuticals often involves a bifunctional chelator approach, where the ligand is covalently attached to a biomolecule (e.g., a peptide or antibody) that targets a specific biological site. nih.gov The chelator part of the molecule is responsible for securely binding the radioisotope. The structural and electronic properties of this compound can be systematically modified to optimize the performance of the resulting radiopharmaceutical. nih.gov For example, the isopropyl group could be replaced with other functional groups to modulate the complex's properties or to provide a point of attachment to a targeting vector.

While direct applications of this compound in clinically approved radiopharmaceuticals were not found in the search results, its fundamental coordination chemistry characteristics align with the principles of ligand design for nuclear medicine. nih.govscirp.org

Theoretical Studies and Computational Chemistry

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in exploring the electronic structure and chemical reactivity of molecules. Such calculations for 3-Isopropylpicolinic acid would typically be performed using a basis set like 6-311++G(d,p) to achieve a balance between accuracy and computational cost.

Key parameters derived from these calculations provide insights into the molecule's stability and reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and reactive.

Furthermore, Molecular Electrostatic Potential (MEP) mapping reveals the electrophilic and nucleophilic sites on the molecule. For this compound, the MEP would likely show negative potential (red and yellow regions) around the oxygen atoms of the carboxyl group and the nitrogen atom of the pyridine (B92270) ring, indicating these are sites susceptible to electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms, marking them as sites for potential nucleophilic attack.

Global reactivity descriptors, such as chemical hardness and softness, can also be calculated from the HOMO-LUMO energies to further quantify the molecule's reactivity. A comprehensive literature search did not yield specific studies that have published these quantum chemical data for this compound.

Table 1: Hypothetical Quantum Chemical Reactivity Descriptors for this compound No specific data found in the searched literature. The table below is representative of typical data obtained from DFT calculations for similar molecules.

| Parameter | Value | Significance |

|---|---|---|

| HOMO Energy | Data not available | Electron-donating ability |

| LUMO Energy | Data not available | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | Data not available | Chemical reactivity and stability |

| Chemical Hardness (η) | Data not available | Resistance to change in electron configuration |

| Chemical Softness (S) | Data not available | Polarizability |

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules, including conformational changes over time. For this compound, MD simulations would provide a detailed understanding of the rotational freedom around the single bond connecting the isopropyl group and the pyridine ring, as well as the orientation of the carboxylic acid group.

These simulations, often performed using force fields like Amber or CHARMM, can identify the most stable, low-energy conformations of the molecule in various environments, such as in a vacuum or in a solvent like water. The results can be visualized through trajectory analysis and energy landscapes, highlighting the predominant shapes the molecule adopts. This information is critical for understanding how the molecule might interact with other molecules, such as biological receptors. A thorough review of existing scientific literature found no specific molecular dynamics studies focused on the conformational analysis of this compound.

Prediction and Interpretation of Spectroscopic Parameters

Computational methods can accurately predict spectroscopic parameters, which are invaluable for interpreting experimental data and confirming molecular structures.

NMR Spectroscopy: Theoretical calculations of 1H and 13C NMR chemical shifts, typically using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can be compared with experimental spectra to aid in signal assignment. For this compound, this would help in assigning the specific protons and carbons of the pyridine ring and the isopropyl group.

IR Spectroscopy: The vibrational frequencies and intensities of this compound can be calculated to predict its infrared (IR) spectrum. This allows for the identification of characteristic vibrational modes, such as the C=O stretch of the carboxylic acid, the C=N and C=C stretching modes of the pyridine ring, and the C-H bends of the isopropyl group.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the electronic transitions and predict the UV-Visible absorption spectrum. This can help in understanding the electronic properties and chromophores within the molecule.

While these computational techniques are standard for characterizing novel compounds, specific predicted spectroscopic data for this compound have not been reported in the available literature.

Table 2: Predicted Spectroscopic Data for Picolinic Acid Derivatives (General) Specific data for this compound is not available. This table reflects typical data for related picolinic acid structures.

| Spectroscopic Technique | Key Predicted Features | Reference Information |

|---|---|---|

| 1H NMR | Aromatic protons (pyridine ring) typically appear at 7.5-9.0 ppm. Carboxylic acid proton is highly deshielded (>10 ppm). | |

| 13C NMR | Pyridine carbons appear in the aromatic region (120-150 ppm). Carbonyl carbon of the carboxylic acid is downfield (>160 ppm). | |

| FT-IR (cm-1) | C=O stretch (~1700-1730), C=N and C=C stretches (~1400-1600), O-H stretch (broad, ~2500-3300). | |

| UV-Vis (nm) | Absorption bands typically in the UV region (~260-270 nm) corresponding to π→π* transitions of the pyridine ring. |

Computational Elucidation of Reaction Mechanisms

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into transition states, activation energies, and reaction pathways that are often difficult to study experimentally. For reactions involving this compound, such as its synthesis or derivatization, DFT calculations can be used to map out the potential energy surface.

This allows for the identification of the most likely reaction pathway by comparing the energy barriers of different proposed mechanisms (e.g., concerted vs. stepwise). Such studies can clarify the role of catalysts, solvents, and substituent effects on the reaction outcome. At present, there are no published computational studies specifically elucidating reaction mechanisms involving this compound.

In Silico Screening for Ligand Binding Affinities

In silico screening, particularly through molecular docking, is a widely used computational technique to predict the binding affinity and orientation of a small molecule (ligand) within the active site of a biological target, typically a protein. This method is crucial in the early stages of drug discovery.

For this compound, molecular docking studies could be performed against a variety of protein targets to explore its potential as an inhibitor or modulator. The process involves generating multiple conformations of the ligand and fitting them into the binding pocket of the receptor. A scoring function is then used to estimate the binding free energy (affinity), with more negative values indicating a more favorable interaction.

Following docking, molecular dynamics simulations can be used to refine the binding pose and provide a more accurate calculation of the binding free energy using methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area). No specific in silico screening or molecular docking studies for this compound have been reported in the scientific literature.

Table 3: Common Protein Targets for Picolinic Acid Derivatives in Docking Studies While no studies exist for this compound, related compounds are often screened against these targets.

| Protein Target Class | Potential Therapeutic Area | Key Interactions |

|---|---|---|

| Kinases (e.g., EGFR, VEGFR2) | Anticancer | Hydrogen bonding with backbone residues, hydrophobic interactions. |

| Bacterial Enzymes (e.g., DNA gyrase) | Antibacterial | Coordination with metal ions, hydrogen bonds with active site residues. |

| Proteases | Antiviral, Anti-inflammatory | Interactions with the catalytic triad, hydrogen bond networks. |

Advanced Applications and Future Research Directions

Rational Design and Synthesis of Advanced Ligands

The rational design of ligands is a cornerstone of modern chemistry, enabling the development of molecules with tailored properties for specific applications. Picolinic acid and its derivatives are well-regarded for their ability to form stable complexes with a variety of metal ions, a characteristic attributed to the nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the carboxylate group acting as a bidentate chelating agent. The introduction of an isopropyl group at the 3-position of the picolinic acid ring is anticipated to significantly influence its steric and electronic properties, thereby impacting its coordination chemistry and the stability of its metal complexes.

The synthesis of advanced ligands based on the 3-Isopropylpicolinic acid scaffold can be approached through various synthetic strategies. umsl.edursc.orgnih.gov Structure-activity relationship (SAR) studies are crucial in this context, providing insights into how modifications to the core structure affect the ligand's performance. nih.govnih.govresearchgate.net For instance, the bulky isopropyl group can enforce a specific geometry upon coordination, which could be advantageous in designing selective catalysts or therapeutic agents. figshare.com The design of such ligands often involves computational modeling to predict their binding affinities and geometries, followed by targeted synthesis and experimental validation. rsc.orgmdpi.com

Table 1: Comparison of Picolinic Acid Derivatives and Their Potential Ligand Characteristics

| Compound | Substituent at C3 | Expected Steric Hindrance | Potential Impact on Metal Complex Stability |

| Picolinic acid | -H | Low | Forms stable, but potentially less kinetically inert complexes |

| 3-Methylpicolinic acid | -CH3 | Moderate | Increased stability and kinetic inertness compared to picolinic acid |

| This compound | -CH(CH3)2 | High | Potentially high kinetic inertness and altered coordination geometry |

| 3-Chloropicolinic acid | -Cl | Low | Electron-withdrawing group may affect the basicity of the pyridine nitrogen and the acidity of the carboxylic acid |

Development of Pro-Drug Systems and Delivery Strategies

The therapeutic potential of many biologically active compounds is often limited by poor pharmacokinetic properties, such as low solubility, instability, or an inability to cross biological membranes. Pro-drug strategies offer a powerful solution to these challenges by temporarily modifying the active molecule to improve its delivery and release at the target site. mdpi.comnih.govnih.gov For this compound, which may exhibit therapeutic properties, the development of pro-drug systems could be a key area of research.

The carboxylic acid group of this compound is an ideal handle for pro-drug design. google.com Esterification of the carboxylic acid with various promoieties can enhance its lipophilicity, facilitating its passage through cell membranes. Once inside the cell, these ester linkages can be cleaved by endogenous esterases to release the active this compound. The choice of promoiety can be tailored to achieve specific drug release profiles and to target particular tissues or organs.

Table 2: Potential Pro-Drug Strategies for this compound

| Pro-drug Approach | Promoieties | Expected Advantage |

| Esterification | Alkyl or aryl groups | Increased lipophilicity and passive diffusion |

| Amide Formation | Amino acids or peptides | Potential for targeted delivery via peptide transporters |

| Acyl Glucuronidation | Glucuronic acid | Enhanced water solubility for parenteral administration |

Methodological Advancements in Analytical Chemistry for Picolinic Acid Derivatives

The accurate and sensitive quantification of this compound and its metabolites in biological matrices is essential for preclinical and clinical studies. The development of robust analytical methods is therefore a critical area of research. High-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS), are powerful techniques for the analysis of picolinic acid derivatives. nih.govresearchgate.netnih.gov

Derivatization is a common strategy to improve the chromatographic behavior and detection sensitivity of polar analytes like picolinic acids. nih.gov For instance, the carboxylic acid group can be esterified to increase its volatility for GC analysis, or a fluorescent tag can be introduced to enhance its detection in HPLC with fluorescence detection. sigmaaldrich.com The development of new derivatization reagents and protocols specifically tailored for this compound could lead to more sensitive and selective analytical methods. Furthermore, advances in extraction techniques, such as solid-phase extraction (SPE) and dispersive solid-phase extraction (d-SPE), can improve sample clean-up and pre-concentration, leading to lower limits of detection. nih.gov

Exploration in Catalysis and Organometallic Transformations

The unique coordination properties of picolinic acid derivatives make them attractive ligands for a wide range of catalytic and organometallic transformations. google.com The steric bulk of the 3-isopropyl group in this compound can play a crucial role in controlling the selectivity of catalytic reactions. For example, in asymmetric catalysis, the chiral environment created by ligands can influence the stereochemical outcome of a reaction. While this compound itself is not chiral, its coordination to a metal center can create a sterically demanding environment that may favor the formation of one enantiomer over another in certain reactions.

Organometallic complexes of this compound with transition metals such as palladium, platinum, and ruthenium could find applications in cross-coupling reactions, hydrogenation, and oxidation catalysis. google.com The electronic properties of the ligand, influenced by the isopropyl group, can also modulate the reactivity of the metal center, allowing for the fine-tuning of the catalyst's activity. Future research in this area will likely focus on the synthesis and characterization of novel organometallic complexes of this compound and the evaluation of their catalytic performance in various organic transformations.

Emerging Research Frontiers for this compound and its Analogues

The versatility of the picolinic acid scaffold suggests that this compound and its analogues could be explored in a variety of emerging research areas. The search for new enzyme inhibitors is a major focus of drug discovery, and picolinic acid derivatives have shown promise in this regard. nih.gov The specific substitution pattern of this compound may confer selectivity towards certain enzyme targets.

Furthermore, the field of materials science offers exciting opportunities for picolinic acid derivatives. Their ability to form stable metal complexes can be exploited in the design of functional materials, such as metal-organic frameworks (MOFs) with potential applications in gas storage, separation, and catalysis. The incorporation of the bulky 3-isopropyl group could lead to MOFs with unique pore structures and properties.

In agriculture, synthetic auxin herbicides based on the picolinic acid scaffold have been developed. researchgate.net Investigating the herbicidal activity of this compound and its derivatives could lead to the discovery of new and more selective herbicides. The continuous exploration of the chemical space around the picolinic acid core, including derivatives like this compound, is likely to uncover novel biological activities and applications.

Q & A

Q. What spectroscopic techniques are recommended for confirming the structural integrity and purity of 3-Isopropylpicolinic acid?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying molecular structure, while Infrared (IR) spectroscopy identifies functional groups. High-resolution mass spectrometry (HRMS) confirms molecular weight. For purity assessment, combine High-Performance Liquid Chromatography (HPLC) with UV detection and melting point analysis. Ensure standardized protocols for solvent selection and instrument calibration to minimize variability .

Q. What are the optimal synthetic routes for this compound, and how can yield be maximized?

Methodological Answer: Compare Friedel-Crafts alkylation and catalytic coupling methods. Optimize reaction parameters (temperature, catalyst loading, solvent polarity) using Design of Experiments (DoE) to identify interactions between variables. Monitor reaction progress via Thin-Layer Chromatography (TLC) and quantify yields gravimetrically after recrystallization. Include purity validation using HPLC .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer: Follow GHS-compliant guidelines: use fume hoods for synthesis, wear nitrile gloves, and employ chemical-resistant lab coats. Store in airtight containers under inert gas. For spills, neutralize with sodium bicarbonate and dispose via hazardous waste channels. Reference safety data sheets for acute toxicity (e.g., H315, H319) and first-aid measures .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?

Methodological Answer: Conduct meta-analyses to identify confounding variables (e.g., cell line variability, assay conditions). Validate findings using orthogonal assays (e.g., enzymatic inhibition vs. cell viability). Apply Bland-Altman plots to assess inter-study reproducibility and quantify batch effects. Cross-reference with structural analogs (e.g., 3-Hydroxypicolinic acid) to isolate structure-activity relationships .

Q. What experimental designs are suitable for studying the solvent-dependent degradation pathways of this compound?

Methodological Answer: Use accelerated stability testing under controlled humidity/temperature. Employ LC-MS/MS to identify degradation products and kinetic modeling (e.g., Arrhenius equation) to predict shelf-life. Compare aqueous vs. organic solvent systems, and analyze pH-dependent hydrolysis using buffer solutions. Validate degradation mechanisms via isotopic labeling .

Q. How can synergistic effects between this compound and co-administered compounds be systematically evaluated?

Methodological Answer: Apply combination index (CI) models (e.g., Chou-Talalay method) in in vitro assays. Use factorial designs to test dose matrices and quantify synergism/antagonism. Validate in vivo using murine models with pharmacokinetic profiling (e.g., AUC, Cmax). Integrate omics data (transcriptomics/metabolomics) to elucidate mechanistic pathways .

Q. What statistical approaches are recommended for analyzing clustered data in studies investigating this compound’s environmental persistence?

Methodological Answer: Apply mixed-effects models to account for nested observations (e.g., repeated measurements across soil types). Use generalized estimating equations (GEEs) for correlated data. Validate with bootstrapping to estimate confidence intervals for half-life (t½) calculations. Include covariates like organic matter content and microbial activity .

Methodological Considerations

- Data Validation : Cross-correlate findings with structurally related compounds (e.g., Indole-3-propionic acid) to identify trends .

- Ethical Compliance : Adhere to FINER criteria (Feasibility, Interest, Novelty, Ethics, Relevance) when designing studies to ensure translational impact .

- Literature Synthesis : Leverage systematic reviews and databases (e.g., SciFinder, PubMed) to address research gaps, avoiding non-peer-reviewed sources .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.